molecular formula C9H6F6 B1439505 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1138445-20-1

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B1439505
CAS No.: 1138445-20-1
M. Wt: 228.13 g/mol
InChI Key: XJEPHGWSBZJRIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(1,1-Difluoroethyl)benzene with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxidized compounds .

Scientific Research Applications

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The pathways involved may include the modulation of enzyme activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
  • 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene

Uniqueness

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for applications requiring high reactivity and selectivity .

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEPHGWSBZJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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